molecular formula C13H11FN2O2 B11813870 Ethyl 2-(2-fluorophenyl)pyrimidine-5-carboxylate

Ethyl 2-(2-fluorophenyl)pyrimidine-5-carboxylate

Cat. No.: B11813870
M. Wt: 246.24 g/mol
InChI Key: UQOCJCWWQQKHDW-UHFFFAOYSA-N
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Description

Ethyl 2-(2-fluorophenyl)pyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of an ethyl ester group at the 5-position and a fluorophenyl group at the 2-position of the pyrimidine ring. Pyrimidine derivatives are known for their diverse pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties .

Preparation Methods

The synthesis of ethyl 2-(2-fluorophenyl)pyrimidine-5-carboxylate can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often involve the use of solvents such as ethanol or ethyl acetate, and the reaction temperature is typically maintained at around 80-100°C .

Properties

IUPAC Name

ethyl 2-(2-fluorophenyl)pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O2/c1-2-18-13(17)9-7-15-12(16-8-9)10-5-3-4-6-11(10)14/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQOCJCWWQQKHDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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